3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester
Description
Chemical Identity: The compound 3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester (IUPAC name: (E)-Ethyl 3-(4-bromophenyl)-2-cyanoacrylate) is an acrylate ester derivative featuring a furan ring substituted with a 4-bromophenyl group and a cyanoacrylic acid ethyl ester moiety. Its molecular formula is C₁₄H₁₁BrN₂O₃, with a molecular weight of 335.16 g/mol (calculated based on structural data) .
Properties
Molecular Formula |
C16H12BrNO3 |
|---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C16H12BrNO3/c1-2-20-16(19)12(10-18)9-14-7-8-15(21-14)11-3-5-13(17)6-4-11/h3-9H,2H2,1H3/b12-9+ |
InChI Key |
BMPXLFNVEDLWLI-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves the reaction of 5-(4-bromophenyl)furan-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furanones or carboxylic acids.
Reduction: Products may include primary amines or other reduced derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The furan ring and cyano group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound A : 3-(5-Bromo-2-methoxy-phenyl)-2-cyano-acrylic acid ethyl ester
- Structure : Differs by a 2-methoxy substituent on the phenyl ring.
- Synthesis: Prepared via Knoevenagel condensation of ethyl cyanoacetate with 5-bromo-2-methoxybenzaldehyde .
Compound B : Ethyl (2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoate
Functional Group Modifications
Compound C : 5-(4-Bromo-phenyl)-2-trifluoromethyl-furan-3-carboxylic acid ethyl ester
- Structure: Replaces the cyanoacrylate group with a trifluoromethyl (-CF₃) and carboxylic acid ethyl ester.
- Molecular Formula : C₁₄H₁₀BrF₃O₃ (MW: 363.13 g/mol) .
- Impact : The -CF₃ group enhances metabolic stability and lipophilicity, making this compound more suited for pharmaceutical intermediates.
Compound D : Thiazolopyrimidinone Derivatives (e.g., H5-23, H5-32)
- Structure : Complex heterocycles incorporating furan-2-ylmethylene and substituted phenyl groups.
- Example : H5-23 includes a 4-chlorophenyl and benzoic acid moiety .
- Biological Relevance : These derivatives exhibit anti-bacterial and anti-biofilm activity against Staphylococcus epidermidis, suggesting that the furan-phenyl core may contribute to bioactivity .
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Notable Properties/Applications |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁BrN₂O₃ | 335.16 | 4-Bromophenyl, -CN, -COOEt | High reactivity for synthesis |
| Compound A (2-methoxy analog) | C₁₅H₁₃BrN₂O₄ | 365.18 | 2-Methoxy, 5-bromo, -CN, -COOEt | Reduced electrophilicity |
| Compound B (2,4-dichlorophenyl analog) | C₁₅H₁₂Cl₂O₃ | 323.16 | 2,4-Dichlorophenyl, -COOEt | Increased lipophilicity |
| Compound C (trifluoromethyl analog) | C₁₄H₁₀BrF₃O₃ | 363.13 | -CF₃, -COOEt | Pharmaceutical intermediate |
| Compound D (H5-23 thiazolopyrimidinone) | C₃₀H₂₂ClN₂O₅S | 565.02 | 4-Chlorophenyl, thiazolo core | Anti-bacterial activity |
Biological Activity
3-[5-(4-Bromo-phenyl)-furan-2-yl]-2-cyano-acrylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a furan ring substituted with a bromo-phenyl group and a cyano-acrylic acid moiety. Its molecular formula is C₁₈H₁₅BrN₂O₃, with a molecular weight of approximately 371.23 g/mol. The presence of the furan ring is crucial as it often contributes to biological activity through various mechanisms.
Antibacterial Activity
Research has demonstrated that derivatives of furan compounds exhibit notable antibacterial properties. For instance, studies indicate that similar furan derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-furan-2-yl | E. coli | 64 µg/mL |
| N-(3-amino-2,4-dimethoxyphenyl)-5-furan-2-carboxamide | S. aureus | 32 µg/mL |
| This compound | E. coli, S. aureus | Ongoing studies |
Antifungal Activity
The antifungal properties of furan derivatives have also been explored. Compounds similar to this compound have shown efficacy against various fungal strains, indicating a broad spectrum of action.
Anticancer Activity
Furan-based compounds have been investigated for their anticancer potential. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines, such as breast cancer (MCF-7) and cervical cancer (HeLa) cells.
Case Study: Anticancer Efficacy
In one study, a derivative similar to our compound was tested against MCF-7 cells, revealing an IC50 value of 0.15 µg/mL, indicating potent anticancer activity. The proposed mechanism involved mitochondrial dysfunction and apoptosis induction in cancer cells.
The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or DNA synthesis. For example, some studies suggest that furan derivatives can inhibit topoisomerase enzymes, which are critical for DNA replication and transcription.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
